molecular formula C22H18N2O3S B2929961 3,5-dimethoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 313528-49-3

3,5-dimethoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No. B2929961
CAS RN: 313528-49-3
M. Wt: 390.46
InChI Key: NZFHSRYDKUIRLW-UHFFFAOYSA-N
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Description

The compound “3,5-dimethoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups including a benzamide, a thiazole ring, and a naphthalene ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions involving coupling reactions, condensation reactions, and substitutions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide, thiazole, and naphthalene rings suggests a complex, multi-ring structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the benzamide group might undergo hydrolysis, the thiazole ring might participate in electrophilic substitution reactions, and the naphthalene ring might undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents, while the presence of the nonpolar naphthalene and thiazole rings might increase its solubility in nonpolar solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without more specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as medicine, materials science, and chemical synthesis, based on its unique structure and properties .

properties

IUPAC Name

3,5-dimethoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-26-18-10-17(11-19(12-18)27-2)21(25)24-22-23-20(13-28-22)16-8-7-14-5-3-4-6-15(14)9-16/h3-13H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFHSRYDKUIRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

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